molecular formula C16H10BrClN4O2S B11522602 (2E)-4-(4-bromophenyl)-2-[(2E)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazole

(2E)-4-(4-bromophenyl)-2-[(2E)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazole

Cat. No.: B11522602
M. Wt: 437.7 g/mol
InChI Key: WBYXWUVOJJARGW-UFWORHAWSA-N
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Description

(2E)-4-(4-bromophenyl)-2-[(2E)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazole is a complex organic compound that features a thiazole ring substituted with bromophenyl and chloronitrobenzylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(4-bromophenyl)-2-[(2E)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazole typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-chloro-3-nitrobenzaldehyde in the presence of hydrazine hydrate, followed by cyclization with thiourea under acidic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(4-bromophenyl)-2-[(2E)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine atoms, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(2E)-4-(4-bromophenyl)-2-[(2E)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2E)-4-(4-bromophenyl)-2-[(2E)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar synthetic applications.

    Fluorine compounds: Known for their reactivity and use in various chemical reactions.

Uniqueness

(2E)-4-(4-bromophenyl)-2-[(2E)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazole is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H10BrClN4O2S

Molecular Weight

437.7 g/mol

IUPAC Name

4-(4-bromophenyl)-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-1,3-thiazol-2-amine

InChI

InChI=1S/C16H10BrClN4O2S/c17-12-4-2-11(3-5-12)14-9-25-16(20-14)21-19-8-10-1-6-13(18)15(7-10)22(23)24/h1-9H,(H,20,21)/b19-8+

InChI Key

WBYXWUVOJJARGW-UFWORHAWSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)N/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Br

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])Br

Origin of Product

United States

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